
N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide are not explicitly stated in the search results. Additional research may be necessary to gather this information.Scientific Research Applications
Antioxidant Activity Studies
N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide and its analogs have been the subject of various scientific studies, notably for their antioxidant properties. One critical review examined the various methods used to determine the antioxidant activity of such compounds. These methods include Oxygen Radical Absorption Capacity (ORAC) tests, Hydroxyl Radical Antioxidant Capacity (HORAC) tests, and Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) tests among others. These assays, based on chemical reactions, aim to assess the kinetics or equilibrium state through spectrophotometry, focusing on color changes or solution discoloration at specific wavelengths. The study emphasized the importance of these assays in analyzing antioxidants or determining the antioxidant capacity of complex samples. Electrochemical (bio)sensors were also suggested as complementary methods in antioxidant analysis, potentially clarifying the operating mechanisms and kinetics of processes involving various antioxidants (Munteanu & Apetrei, 2021).
Drug Candidate Investigations
There is significant interest in compounds like N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide as potential drug candidates. A review highlighted a series of compounds that have shown excellent cytotoxic properties, often more potent than contemporary anticancer drugs. These compounds demonstrated tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. Their mechanisms include apoptosis induction, reactive oxygen species generation, activation of certain caspases, and affecting mitochondrial functions. The compounds also exhibited promising antimalarial and antimycobacterial properties. In toxicity studies, these molecules were well tolerated in mice, emphasizing the need for further evaluations as antineoplastic drug candidates (Hossain et al., 2020).
Safety and Hazards
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-19(15-8-6-14(7-9-15)13-4-2-1-3-5-13)22-16-10-11-17-18(12-16)21(26)23-20(17)25/h1-12H,(H,22,24)(H,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYZVSCKIAJRRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2414680.png)
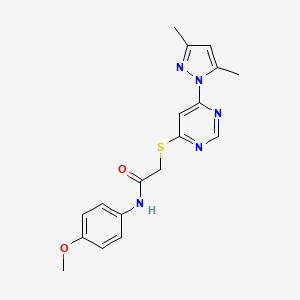
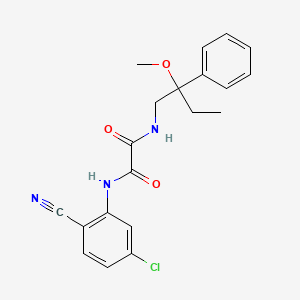
![methyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2414688.png)
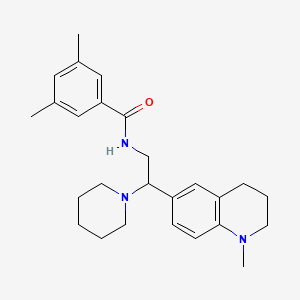
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide](/img/structure/B2414691.png)
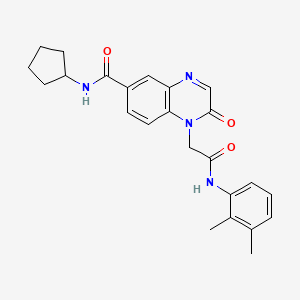

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2414695.png)

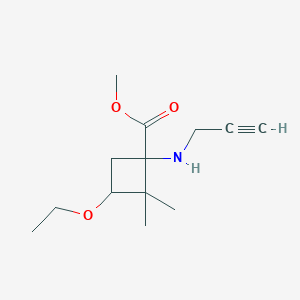
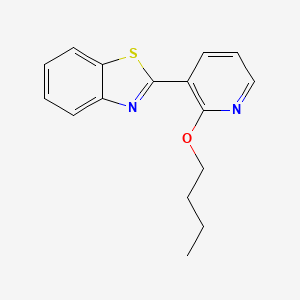
![4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2414700.png)
![methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1, 3-diazaperhydroino[1,2-h]purin-3-yl]acetate](/img/structure/B2414702.png)